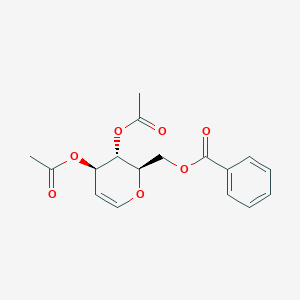

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal

説明

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal (CAS: 19115-29-8) is a chemically modified derivative of D-glucal, a carbohydrate scaffold widely used in organic synthesis. This compound features acetyl groups at the 3- and 4-positions and a benzoyl ester at the 6-position. The benzoyl group enhances stability and modulates reactivity, making it a valuable intermediate for synthesizing glycosides, glycomimetics, and natural products. Its applications span drug discovery and materials science, leveraging its ability to undergo regioselective transformations .

特性

分子式 |

C17H18O7 |

|---|---|

分子量 |

334.3 g/mol |

IUPAC名 |

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15-,16+/m1/s1 |

InChIキー |

VIPPCINCFXHHBN-OAGGEKHMSA-N |

異性体SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)COC(=O)C2=CC=CC=C2 |

正規SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:

Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production methods for 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The acetyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: It serves as a building block for the synthesis of glycosides and other biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its ability to participate in various chemical reactions due to the presence of reactive acetyl and benzoyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

類似化合物との比較

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Structural Differences :

- The 6-position substituent is a tert-butyldimethylsilyl (TBS) group instead of benzoyl.

Reactivity and Stability : - TBS is a silyl ether, offering orthogonal protection compared to benzoyl esters. Silyl groups are stable under basic conditions but cleaved under mild acidic conditions (e.g., HF or TBAF), whereas benzoyl esters require stronger bases (e.g., NaOH/MeOH) for hydrolysis .

Applications : - The TBS derivative is preferred in multi-step syntheses due to its compatibility with acid-labile protecting groups. It is extensively used in natural product assembly, such as oligosaccharides and glycomimetics, where selective deprotection is critical .

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Structural Differences :

- Features a bulkier triisopropylsilyl (TIPS) group at the 6-position.

Reactivity and Stability : - TIPS provides enhanced steric hindrance, slowing down undesired side reactions. However, its larger size may reduce solubility in polar solvents compared to benzoyl or TBS derivatives .

Applications : - Useful in sterically demanding reactions, such as glycosylations requiring high anomeric selectivity. Its stability under basic conditions makes it suitable for alkali-mediated transformations .

3,4-Di-O-acetyl-6-deoxy-L-glucal

Structural Differences :

- Lacks the 6-oxygen atom (deoxy) and has an L-configuration.

Reactivity and Stability : - The absence of the 6-O group simplifies the structure but limits functionalization opportunities. The L-configuration alters stereochemical interactions, affecting biological activity .

Applications : - Primarily used in studies exploring stereochemical effects on bioactivity. Reduced steric hindrance at C6 makes it a substrate for enzymatic modifications, though its synthetic utility is narrower compared to benzoyl or silyl derivatives .

Comparative Analysis Table

Research Findings and Implications

- Benzoyl vs. Silyl Groups: Benzoyl esters enhance electron-withdrawing effects, favoring neighboring-group participation in glycosylation reactions (e.g., β-selectivity). In contrast, silyl ethers (TBS/TIPS) act as non-participating groups, often leading to α-selectivity .

- Synthetic Flexibility : The benzoyl derivative’s stability under acidic conditions allows its use in reactions requiring acid-stable protection, while silyl derivatives are ideal for orthogonal deprotection strategies .

生物活性

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a glycal derivative that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of carbohydrates that are often modified to enhance their biological properties, making them valuable in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal, focusing on its synthesis, biological effects, and relevant case studies.

Synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal

The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation of D-glucal followed by benzoylation. The reaction conditions can be optimized to yield high purity and specific stereoisomers. For instance, the use of molecular iodine as a catalyst during the synthesis has been reported to improve yields significantly while maintaining anomeric selectivity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of glycal derivatives. For example, derivatives of 1,3,4-thiadiazoles synthesized from glycals exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has also been investigated for its antimicrobial properties. Studies indicate that glycal derivatives can exhibit both antibacterial and antifungal activities. The structure-activity relationship suggests that modifications at the hydroxyl groups enhance their interaction with microbial targets .

Case Study 1: Antitumor Activity

In a study assessing the anticancer activity of various glycal derivatives, 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal was included in a panel testing against multiple tumor cell lines. The results indicated that this compound exhibited selective cytotoxicity towards HCT116 cells, with a notable increase in cells undergoing apoptosis as observed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of modified glucals. The study found that compounds similar to 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal showed promising results against various strains of bacteria and fungi. The compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones in agar diffusion assays .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。